5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione
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Overview
Description
5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a pyridine ring attached to an imidazole ring. The presence of both pyridine and imidazole rings in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic conditions to facilitate the conversion of the imidazole core into the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic reduction of nitroimidazole derivatives in ethanol, followed by condensation reactions with appropriate aldehydes or ketones .
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using catalytic hydrogenation to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[4,5-b]pyridine: Another closely related compound with a different arrangement of the imidazole and pyridine rings.
Uniqueness
The uniqueness of 5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual presence of pyridine and imidazole rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17) |
InChI Key |
OLLCMDKOZHJFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C |
Origin of Product |
United States |
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